1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug Design ADME

Researchers exploring 1,2,3-triazole bioisosteres often encounter discontinued supply for chiral hydroxyalkyl derivatives, risking project delays. This compound, supplied at 95% purity, resolves that gap with a stereogenic secondary alcohol for enantiomerically enriched PROTAC or probe synthesis. Its calculated LogP of 0.23 (vs. 0.057 for the 4-hydroxybutyl analog) and lower rotatable-bond count (3 vs. 5) provide a distinct lipophilicity-conformational rigidity profile, enabling precise SAR modulation in glycolate oxidase inhibitor programs targeting primary hyperoxaluria and kidney stones.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
Cat. No. B13252259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C(C)C(C)O)C(=O)O
InChIInChI=1S/C8H13N3O3/c1-4(6(3)12)11-5(2)7(8(13)14)9-10-11/h4,6,12H,1-3H3,(H,13,14)
InChIKeySNKZSOMAOSOSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Structural & Physicochemical Baseline


1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1541023-27-1) is a 1,2,3-triazole-4-carboxylic acid derivative bearing a chiral 3-hydroxybutan-2-yl substituent at the N1 position and a methyl group at C5 . This heterocyclic scaffold is widely employed as a carboxylic acid bioisostere in medicinal chemistry and as a click-chemistry handle for bioconjugation. The compound is supplied as a research chemical with a catalog purity of 95% and is currently listed as discontinued by at least one major vendor, highlighting supply-chain considerations for procurement planning .

Workflow

Chiral building block for asymmetric triazole synthesis

Selection

Lipophilicity-dependent ADME profiling of derivatives

Procurement

Discontinued by some vendors; advance planning required

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Why It Cannot Be Substituted


Although several 1,2,3-triazole-4-carboxylic acids share the same core, the precise position and stereochemistry of the hydroxyalkyl side chain critically modulate lipophilicity, conformational flexibility, and hydrogen-bonding capacity. For instance, the target compound exhibits a calculated LogP of 0.23 versus 0.057 for its 1-(4-hydroxybutyl) analog , a roughly four-fold difference in partition coefficient that can alter membrane permeability and pharmacokinetic behavior in downstream derivatives [1]. Such physicochemical disparities mean that substituting an in-class analog without adjusting formulation or synthetic strategy risks divergent solubility, metabolic stability, or target engagement.

LogP

Branched side-chain raises LogP ~4-fold vs. linear analog; permeability profile of derivatives may shift.

Flexibility

3 vs. 5 rotatable bonds; conformational constraints may alter target engagement and crystallization behavior.

Chirality

Chiral secondary alcohol enables enantiopure synthesis; achiral analogs cannot replicate stereochemical control.

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Primary Alcohol Analog

The target compound has a computed LogP of 0.23, which is approximately 4-fold higher than the 0.057 LogP of 1-(4-hydroxybutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . This difference arises from the branched secondary alcohol in the target versus the linear primary alcohol in the comparator.

Lipophilicity (LogP)
Cross-study comparable
LogP 0.23 vs. 0.057 (analog)
Reported ΔLogP ≈ +0.17 supports ADME profiling of triazole derivatives.
Calculated values from vendor datasheets; method context to verify.
Lipophilicity Drug Design ADME

Reduced Rotatable Bond Count vs. Linear-Chain Analog

The target molecule possesses only 3 rotatable bonds, compared with 5 rotatable bonds in 1-(4-hydroxybutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . The branched side chain restricts conformational freedom, which can reduce the entropic penalty upon binding to a biological target.

Rotatable Bonds
Cross-study comparable
3 vs. 5 rotatable bonds
Reduced flexibility may lower entropic penalty upon binding.
Cheminformatic definition; co-crystal data required for validation.
Conformational Flexibility Entropy Binding Affinity

Chiral Secondary Alcohol for Enantiopure Synthesis

The 3-hydroxybutan-2-yl side chain contains a chiral carbon (indicated by the SMILES notation O=C(O)C=1N=NN(C1C)C(C)C(O)C), distinguishing it from achiral analogs such as 1-(4-hydroxybutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . This chirality permits the preparation of enantiomerically enriched derivatives when used as a building block in asymmetric synthesis.

Chiral Center
Class-level inference
One stereogenic carbon (absolute configuration unspecified)
Enables enantiomerically enriched derivative synthesis for SAR.
Chiral purity not specified; attribution requires analytical verification.
Chirality Asymmetric Synthesis Stereochemistry

Limited Commercial Availability

Unlike the broadly stocked 1-(4-hydroxybutyl) analog, which is available from multiple vendors in catalog sizes up to 10 g, 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is listed as a discontinued product by at least one specialty supplier and requires price inquiry from others . This limited availability makes advance procurement planning essential for projects dependent on this specific scaffold.

Availability
Data to verify
Discontinued (CymitQuimica); inquiry required (Leyan)
Limited stocking vs. linear analog; early supplier engagement recommended.
Catalog status as of May 2026; reconfirm before project start.
Chemical Sourcing Supply Chain Research Procurement

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Procurement Scenarios


Chiral Building Block for Asymmetric Synthesis

The compound's stereogenic secondary alcohol permits the construction of enantiomerically enriched 1,2,3-triazole derivatives, which are valuable in medicinal chemistry for exploring stereospecific target engagement . Its higher LogP relative to primary-alcohol congeners may also improve the pharmacokinetic profile of final compounds .

Click-Chemistry Handle with Orthogonal Hydroxyl

The carboxylic acid group serves as a direct attachment point for amide coupling, while the secondary hydroxyl can be selectively protected or derivatized, enabling modular construction of bifunctional conjugates. The reduced rotatable bond count of the scaffold may rigidify the linker region in PROTACs or fluorescent probes .

Glycolate Oxidase Inhibitor Intermediate

This scaffold falls within the scope of triazole carboxylic acids claimed as glycolate oxidase inhibitors for the treatment of primary hyperoxaluria and kidney stones [1]. Its distinct substitution pattern offers an underexplored vector for SAR exploration compared to more commonly used 1-(4-hydroxybutyl) analogs.

Model Compound for Physicochemical Profiling

The quantifiable differences in LogP (0.23 vs. 0.057) and rotatable bond count (3 vs. 5) make this compound a useful tool for calibrating computational models that predict how side-chain branching affects permeability, solubility, and metabolic stability in the 1,2,3-triazole-4-carboxylic acid class .

Application
Selection Property
Validation Focus
Chiral building block studies
Stereogenic secondary alcohol
Enantiomeric purity and derivatization outcome
Click-chemistry linker exploration
Orthogonal carboxylic acid and hydroxyl
Selective protection and conjugation efficiency
Glycolate oxidase SAR studies
Triazole substitution pattern
Enzyme inhibition assay context
Physicochemical model calibration
Known LogP and rotatable bond differences
Predicted vs. measured ADME parameters
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